molecular formula C17H24N4O2 B5554403 (1S,5R)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5554403
M. Wt: 316.4 g/mol
InChI Key: UKXGSPWJUASEHK-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a diazabicyclo nonane core, makes it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

(1S,5R)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the diazabicyclo nonane core and the subsequent attachment of the cyclopropylpyrimidinyl and methoxyethyl groups. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods often employ packed-bed reactors and catalytic systems to facilitate the reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents like toluene or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1S,5R)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[322]nonan-7-one is unique due to its diazabicyclo nonane core and the specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,5R)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-23-7-6-21-14-5-4-13(17(21)22)9-20(10-14)16-8-15(12-2-3-12)18-11-19-16/h8,11-14H,2-7,9-10H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXGSPWJUASEHK-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC(C1=O)CN(C2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.